4,8-dimethyl-1-(phenylmethyl)-3H-1,5-benzodiazepin-2-one
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Overview
Description
4,8-dimethyl-1-(phenylmethyl)-3H-1,5-benzodiazepin-2-one is a benzodiazepine.
Scientific Research Applications
Molecular Properties and Biological Activity
A study by Abirou et al. (2007) focused on the molecular properties of benzodiazepine derivatives, including 4,8-dimethyl-1-(phenylmethyl)-3H-1,5-benzodiazepin-2-one. The research highlighted their biological activity as potential carcinostatic compounds and anxiolytics, noting their lower addiction potential compared to earlier drugs.
Crystal Structure Analysis
Andronati et al. (1982) conducted an X-ray diffraction study on 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, a related compound. This research provided insights into the crystal structure, which can inform the understanding of similar benzodiazepine derivatives.
Reactivity with Nucleophiles
Research by Tarasiuk et al. (2014) examined the reactivity of dimethylaminomethylene derivatives of benzodiazepines with various nucleophiles. This study contributes to the understanding of the chemical behavior of benzodiazepine compounds in different chemical environments.
Anti-Inflammatory Properties
Fruscella et al. (2001) explored 1,5-benzodiazepine tricyclic derivatives that exert anti-inflammatory effects in mice by inhibiting certain cytokines and prostaglandins, indicating potential therapeutic applications in anti-inflammatory drug development.
Synthesis Methods
Rida et al. (2008) discussed a method for synthesizing 3-hydroxy-1,5-benzodiazepin-2-ones, including this compound. Understanding these synthesis methods is crucial for pharmaceutical development and research.
Corrosion Inhibition
Ibrahimi (2020) investigated the inhibition action of benzodiazepin-2-one derivatives against iron corrosion in an acidic medium, highlighting a potential application in materials science.
Pharmacological Studies
Ongone et al. (2018) conducted a pharmacological study on derivatives of 4-phenyl-1,5-benzodiazepin-2-one, related to the compound , examining their psychotropic effects and acute toxicity, which can inform similar studies on benzodiazepine derivatives.
Properties
Molecular Formula |
C18H18N2O |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-benzyl-4,8-dimethyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C18H18N2O/c1-13-8-9-16-17(10-13)20(18(21)11-14(2)19-16)12-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
InChI Key |
KUQWFPDSBDBWKK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)C)N(C(=O)C1)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C)N(C(=O)C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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